1,3-Benzoxazole-5-carbonitrile

Beschreibung

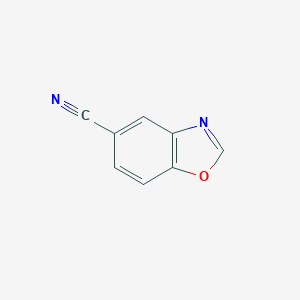

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDAKZJVIKDSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606468 | |

| Record name | 1,3-Benzoxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132227-01-1 | |

| Record name | 1,3-Benzoxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazole-5-carbonitrile: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1,3-Benzoxazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole moiety is a well-established "privileged scaffold," widely recognized for its presence in numerous biologically active compounds.[1][2][3] This document delves into the core chemical properties, molecular structure, and predicted spectroscopic profile of this compound. Furthermore, it presents a detailed, field-proven synthetic protocol, explores the compound's rich chemical reactivity, and discusses its strategic application in the design of novel therapeutics. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of advanced heterocyclic intermediates.

Introduction: The Strategic Value of the Benzoxazole Core

The 1,3-benzoxazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal pharmacophore for targeting a wide array of biological macromolecules.[3] Consequently, benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

This compound (C₈H₄N₂O) emerges as a particularly valuable intermediate within this class. The molecule strategically combines the stable, biologically active benzoxazole core with a versatile cyano group. This nitrile functionality serves as a key synthetic handle, allowing for extensive chemical modification and the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is an aromatic heterocyclic compound featuring a planar, bicyclic system. The fusion of the benzene and oxazole rings creates a rigid scaffold. The key structural identifiers are provided below.

-

IUPAC Name: this compound

-

CAS Number: 132227-01-1[5]

-

Molecular Formula: C₈H₄N₂O

-

SMILES: C1=CC2=C(C=C1C#N)N=CO2[6]

-

InChI: InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H[6]

Physicochemical Data

Quantitative physicochemical data is essential for predicting a molecule's behavior in biological and chemical systems. The following table summarizes key computed and experimental properties. Note: Experimental data such as melting and boiling points for this specific compound are not widely reported in the literature; therefore, data for the parent benzoxazole is provided for context.

| Property | Value | Source |

| Molecular Weight | 144.13 g/mol | [5] |

| Monoisotopic Mass | 144.03236 Da | [6] |

| Predicted XlogP | 1.3 | [6] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 3 (N in oxazole, O, N in nitrile) | Computed |

| Melting Point (Parent Benzoxazole) | 27-30 °C | [1][3] |

| Boiling Point (Parent Benzoxazole) | 182 °C | [1] |

Predicted Spectroscopic Profile

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm).

-

H at C2: A singlet, expected to be the most downfield proton (δ ~8.2 ppm) due to its position between two heteroatoms.

-

Aromatic Protons (C4, C6, C7): An AMX or similar complex splitting pattern. The proton at C4 (adjacent to the nitrile) would likely appear as a singlet or narrow doublet. The protons at C6 and C7 would appear as doublets, with coupling constants typical for ortho-protons (~8 Hz).

-

-

¹³C NMR (100 MHz, CDCl₃): Key signals are predicted as follows:

-

Nitrile Carbon (C≡N): A sharp signal around δ 118-120 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-155 ppm range. The quaternary carbons C3a and C7a, involved in the ring fusion, would be identifiable. The carbon attached to the nitrile group (C5) would be found around δ 110-115 ppm.

-

Oxazole Carbon (C2): A distinct signal downfield, typically > δ 150 ppm.[10]

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

A strong, sharp absorption peak characteristic of the C≡N stretch is expected around 2225-2235 cm⁻¹ .

-

Multiple peaks in the 1450-1620 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretching.

-

A strong C-O-C stretching band around 1240-1270 cm⁻¹.

-

-

Mass Spectrometry (MS-ESI):

-

The positive ion mode should show a prominent [M+H]⁺ peak at m/z 145.0396.[6]

-

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Proposed Protocol

The most reliable and widely adopted method for constructing the benzoxazole scaffold is the Phillips condensation. This involves the cyclization of a 2-aminophenol with a suitable one-carbon source. For this compound, the logical precursor is 3-amino-4-hydroxybenzonitrile .[11][12] Triethyl orthoformate is an excellent reagent for this transformation, serving as an anhydrous source of a formyl group equivalent.[13][14][15]

The proposed synthesis proceeds via an initial condensation to form a formimidate intermediate, which then undergoes acid-catalyzed intramolecular cyclization and elimination of ethanol to yield the aromatic benzoxazole ring.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzonitrile (1.34 g, 10.0 mmol).

-

Reaction Setup: Add triethyl orthoformate (5.0 mL, 30.0 mmol, 3.0 equiv.). Causality Note: A significant excess of triethyl orthoformate is used to drive the reaction to completion and to serve as a co-solvent.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 95 mg, 0.5 mmol, 0.05 equiv.). Causality Note: The acid catalyst is essential to protonate the orthoformate, increasing its electrophilicity and facilitating the initial condensation and subsequent cyclization.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 120-130 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (50 mL). d. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key components: the stable benzoxazole core and the highly versatile nitrile group.

Reactivity of the Benzoxazole Core

The benzoxazole ring is aromatic and relatively stable, but it is susceptible to electrophilic substitution. Nitration, for instance, typically occurs at the C6 position.[16] The heterocyclic part of the molecule can also be targeted; for example, the C2 position can be involved in certain arylation reactions under specific catalytic conditions.[17]

Reactivity of the 5-Cyano Group

The nitrile group is a cornerstone of synthetic versatility, acting as a gateway to numerous other functional groups.[18][19] This is of paramount importance in drug discovery for fine-tuning a molecule's properties. Key transformations include:

-

Hydrolysis: Can be converted to a 5-carboxamide or further to a 5-carboxylic acid, introducing hydrogen bond donors and acceptors.

-

Reduction: Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields a 5-(aminomethyl) group, introducing a basic center for salt formation and improved solubility.

-

Cycloaddition: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid group with improved metabolic stability and cell permeability.

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. appretech.com [appretech.com]

- 6. PubChemLite - this compound (C8H4N2O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 13. repositorium.uminho.pt [repositorium.uminho.pt]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1,3-Benzoxazole-5-carbonitrile from 4-hydroxy-3-aminobenzonitrile

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for converting 4-hydroxy-3-aminobenzonitrile into 1,3-benzoxazole-5-carbonitrile. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their vast pharmacological activities and unique photophysical properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of core synthetic methodologies, the rationale behind experimental choices, detailed protocols, and characterization data. We will delve into established methods, including cyclization with orthoesters and formic acid, to provide a robust framework for laboratory synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

The 1,3-benzoxazole ring system is a privileged heterocyclic scaffold found in numerous biologically active compounds and functional materials.[2][3] Its rigid, planar structure and unique electronic properties contribute to its ability to interact with a wide range of biological targets, leading to applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][3] Furthermore, the benzoxazole core is integral to the development of organic electronic materials and agrochemicals.[3][4]

The target molecule, This compound , incorporates a nitrile group, a versatile functional handle that can be further elaborated into other functionalities such as carboxylic acids, amines, or tetrazoles, making it a valuable intermediate in synthetic and medicinal chemistry. This guide focuses on its synthesis from the readily available precursor, 4-hydroxy-3-aminobenzonitrile, a classic example of benzoxazole ring formation via intramolecular cyclization.

Core Synthetic Principle: Cyclization of an o-Aminophenol

The foundational strategy for synthesizing the benzoxazole ring system from 4-hydroxy-3-aminobenzonitrile involves the reaction of the o-aminophenol moiety with a reagent that provides a single carbon atom. This is followed by an intramolecular condensation reaction to form the heterocyclic ring.[1] The choice of this "C1" source dictates the reaction conditions and the substituent at the 2-position of the resulting benzoxazole.

Caption: Logical workflow for benzoxazole synthesis.

Synthetic Methodology I: Cyclization using Orthoesters

The reaction of o-aminophenols with orthoesters, such as triethyl orthoformate or trimethyl orthoformate, is a highly reliable and widely used method for preparing benzoxazoles that are unsubstituted at the C2 position.[5]

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of the more nucleophilic amino group of 4-hydroxy-3-aminobenzonitrile on the electrophilic carbon of the orthoester.[6] This is followed by a series of elimination and cyclization steps. An acid catalyst is often employed to activate the orthoester, making its central carbon more electrophilic.[5] The subsequent intramolecular attack by the phenolic hydroxyl group, driven by the formation of a stable aromatic system, leads to the final product after dehydration.

Caption: Reaction mechanism with an orthoester.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-aminobenzonitrile (1.0 eq) and triethyl orthoformate (1.5 - 3.0 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate and ethanol formed under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Methodology II: Condensation with Formic Acid

A direct and atom-economical approach involves the condensation of the o-aminophenol with formic acid. This method leverages formic acid as both the C1 source and, in some cases, a co-solvent.

Mechanistic Rationale

This reaction proceeds in two key stages. First is the N-formylation of the amino group to generate a 2-formamido-4-cyanophenol intermediate. The second stage is an acid-catalyzed intramolecular cyclodehydration. Strong dehydrating agents like polyphosphoric acid (PPA) are highly effective as they facilitate the final, often difficult, dehydration step to form the aromatic benzoxazole ring.[1]

Experimental Protocol (using Polyphosphoric Acid)

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxy-3-aminobenzonitrile (1.0 eq) and formic acid (1.2 - 2.0 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) (typically 10x by weight of the starting aminophenol) to the flask. The mixture will become viscous.

-

Reaction Execution: Heat the mixture with efficient mechanical or magnetic stirring to 140-160 °C for 2-6 hours. Monitor the reaction progress by TLC (a co-spot with the starting material in a separate lane is recommended).

-

Work-up: After completion, cool the reaction vessel to about 80-90 °C and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Purification: Neutralize the acidic aqueous slurry with a strong base (e.g., 50% NaOH solution) to a pH of ~7-8. Collect the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]

Comparative Analysis of Synthetic Routes

| Method | C1 Reagent | Catalyst/Medium | Typical Temp. | Advantages | Disadvantages |

| Orthoester | Triethyl Orthoformate | p-TSA (catalytic) | 120-140 °C | Cleaner reaction, easier work-up, moderate conditions. | Requires excess reagent, which must be removed. |

| Formic Acid | Formic Acid | Polyphosphoric Acid | 140-160 °C | Atom economical, inexpensive reagents.[1] | High temperatures, viscous reaction medium, challenging work-up. |

Structural Characterization of this compound

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The C2-H proton will appear as a singlet furthest downfield (typically δ 8.0-8.5 ppm). The three protons on the benzene ring (H-4, H-6, H-7) will exhibit a characteristic splitting pattern based on their coupling constants.[7][8]

-

¹³C NMR: The carbon spectrum will provide key diagnostic signals. The nitrile carbon (-C≡N) resonates around δ 118-120 ppm. The C2 carbon of the oxazole ring is highly characteristic and appears significantly downfield (δ 150-155 ppm). The remaining aromatic carbons will appear in the δ 110-150 ppm range.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum serves to confirm key functional groups. A sharp, strong absorption band corresponding to the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Additional characteristic peaks for the C=N and C-O-C bonds of the benzoxazole ring will be present in the fingerprint region (1500-1650 cm⁻¹).[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Molecular Formula: C₈H₄N₂O[10]

-

Molecular Weight: 144.13 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Caption: Standard workflow for spectroscopic characterization.[7]

Conclusion

The synthesis of this compound from 4-hydroxy-3-aminobenzonitrile is a well-established transformation that can be achieved through several reliable methods. The choice between using an orthoester or formic acid depends on factors such as available equipment, desired reaction scale, and tolerance for specific reaction conditions. The orthoester method generally offers a cleaner reaction profile and simpler work-up, while the formic acid/PPA method is highly atom-economical. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. National Institutes of Health.

- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.

- ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health.

- SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. The Royal Society of Chemistry.

- Chemical Significance of 1,3-Benzoxazole Derivatives. Hilaris Publisher.

- Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.

- 2-Amino-1,3-benzoxazole-5-carbonitrile | 1654728-13-8. Biosynth.

- Biological activities of benzoxazole and its derivatives. ResearchGate.

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.

- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. National Institutes of Health.

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.

- Ortho ester. Wikipedia.

- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Google Patents.

- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Institutes of Health.

- N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and. Semantic Scholar.

- Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.

- One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- Green Chemistry. IRIS.

- What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate.

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. BenchChem.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

- The NMR data of compounds 1-3 and 6 (J in Hz).. ResearchGate.

- Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ortho ester - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-1,3-benzoxazole-5-carbonitrile | 1654728-13-8 | ERC72813 [biosynth.com]

Spectroscopic data of 1,3-Benzoxazole-5-carbonitrile (NMR, IR, Mass)

An In-Depth Spectroscopic Analysis of 1,3-Benzoxazole-5-carbonitrile: A Technical Guide for Researchers

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a recognized "privileged scaffold," appearing in numerous pharmacologically active molecules with a wide range of activities.[1] The presence of the nitrile group at the 5-position provides a versatile chemical handle for further synthetic modifications, making this molecule a valuable building block for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not merely on the data itself, but on the scientific rationale behind the spectral assignments, providing a self-validating framework for researchers.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization. The numbering convention used throughout this guide is standardized for the benzoxazole ring system.

Caption: General structure and atom numbering of the this compound core.

The analytical process follows a systematic workflow to ensure comprehensive characterization, integrating data from multiple techniques to build a cohesive and validated structural assignment.

Sources

A Methodological Guide to the Physicochemical Characterization of 1,3-Benzoxazole-5-carbonitrile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit molecule to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the compound itself. A molecule with exceptional biological activity can be rendered useless if it cannot be dissolved for formulation, or if it degrades under standard storage conditions. 1,3-Benzoxazole-5-carbonitrile, a heterocyclic compound featuring a stable aromatic system, presents a scaffold of significant interest in medicinal chemistry.[1][2][3] Its aromaticity suggests relative stability, yet the heteroatoms and nitrile group introduce reactive sites that warrant thorough investigation.[2][4]

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological framework. Given the novelty of many benzoxazole derivatives, it is often incumbent upon the research team to generate this critical data de novo. This document provides the theoretical grounding and detailed, field-proven protocols to systematically determine the solubility and chemical stability of this compound, ensuring a solid foundation for any subsequent drug development program.

Part 1: Solubility Profiling: Beyond "Soluble" or "Insoluble"

Solubility is the cornerstone of a compound's developability. It dictates the feasibility of in vitro assays, influences oral bioavailability, and defines the limits of parenteral formulations. Our approach is a tiered strategy, moving from rapid qualitative assessment to precise quantitative measurement.

The Theoretical Underpinning: Predicting Behavior

The adage "like dissolves like" remains a powerful predictor of solubility.[5] A solvent's ability to dissolve a solute is governed by the interplay of intermolecular forces. For this compound, we must consider:

-

The Benzoxazole Core: A fused aromatic system that is largely nonpolar and hydrophobic.

-

The Nitrile Group (-C≡N): A strongly polar functional group capable of dipole-dipole interactions.

-

The Heteroatoms (N, O): Capable of acting as hydrogen bond acceptors.

This structural dichotomy suggests that the compound will exhibit nuanced solubility, likely favoring polar aprotic solvents where its dipole moment can be accommodated, but potentially struggling in highly polar, protic solvents like water or nonpolar solvents like hexane.

Tier 1: Rapid Qualitative Solubility Assessment

The initial step is a rapid, resource-efficient screen across a panel of common laboratory solvents representing a broad spectrum of polarities. This provides a practical overview of the compound's behavior.

Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Dispense approximately 1-2 mg of this compound into separate, clearly labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 1.0 mL of a single solvent from the panel (see Table 1). This creates a target concentration of 1-2 mg/mL.

-

Equilibration: Vortex each tube vigorously for 60 seconds.

-

Observation: Allow the tubes to stand for 5 minutes. Visually inspect each sample against a dark background for the presence of undissolved solid.

-

Classification: Categorize the solubility as "Soluble" (no visible particles), "Partially Soluble" (some solid remains), or "Insoluble" (majority of solid remains).[6]

Tier 2: Definitive Thermodynamic Solubility Determination

For key aqueous and organic media, a precise quantitative value is required. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value that is crucial for biopharmaceutical modeling and formulation development.[5]

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

-

System Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial containing 1 mL of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4). The key is to ensure solid material will remain even after equilibrium is reached.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours.[5] This duration is critical to ensure true thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ideally, one with low compound binding, such as PVDF or PTFE) to remove all particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a pre-validated, stability-indicating HPLC method (see Part 3).

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration against a standard curve of the parent compound.

Data Presentation: Solubility Profile of this compound This table should be populated with experimentally derived data.

| Solvent | Type | Relative Polarity[7] | Qualitative Solubility (at ~1 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Water | Polar Protic | 1.000 | Insoluble | <0.01 |

| PBS (pH 7.4) | Aqueous Buffer | ~1.0 | Insoluble | <0.01 |

| Methanol | Polar Protic | 0.762 | Partially Soluble | |

| Ethanol | Polar Protic | 0.654 | Partially Soluble | |

| Acetonitrile | Polar Aprotic | 0.460 | Soluble | |

| Acetone | Polar Aprotic | 0.355 | Soluble | |

| Dichloromethane | Polar Aprotic | 0.309 | Soluble | |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Soluble | |

| Toluene | Nonpolar | 0.099 | Partially Soluble | |

| Hexane | Nonpolar | 0.009 | Insoluble |

Visualization: Solubility Determination Workflow

Caption: Workflow for comprehensive solubility profiling.

Part 2: Chemical Stability Assessment

Understanding a compound's intrinsic stability is non-negotiable. It informs storage conditions, shelf-life, and potential degradation pathways that may produce inactive or even toxic byproducts. Following the International Council for Harmonisation (ICH) guidelines, a forced degradation study is the definitive method for this assessment.[8][9]

Forced Degradation: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition.[9][10] The goal is to identify likely degradation products and establish the primary degradation pathways.[10] The benzoxazole ring, while aromatic, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[11][12]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

-

Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂).

-

Thermal Stress: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water).

-

Control: Prepare a solution in the same neutral solvent as the thermal sample.

-

-

Incubation:

-

Incubate the Acid, Base, and Oxidation samples at a controlled temperature (e.g., 60°C).

-

Incubate the Thermal sample at a higher temperature (e.g., 80°C).

-

Store the Control sample at 4°C, protected from light.

-

-

Time Points: Collect aliquots from each stressed sample and the control at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to halt further degradation.

-

Photostability: Expose a solid sample and a solution of the compound to controlled UV and visible light conditions as specified in ICH Q1B guidelines.[9]

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Part 3). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation: Forced Degradation Summary This table should be populated with experimentally derived data.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Observations |

| Control (4°C) | 24 | >99% | 0 | No significant degradation. |

| 0.1 M HCl (60°C) | 24 | e.g., Significant degradation observed. | ||

| 0.1 M NaOH (60°C) | 24 | e.g., Rapid degradation, >50% loss in 2h. | ||

| 3% H₂O₂ (60°C) | 24 | e.g., Minor degradation. | ||

| Thermal (80°C) | 24 | e.g., Stable. | ||

| Photolytic (ICH Q1B) | - | e.g., Photolabile in solution. |

Visualization: Forced Degradation Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Part 3: The Cornerstone Analytical Method: HPLC

Both solubility and stability studies are critically dependent on a robust, validated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.[13][14]

A "stability-indicating" method is one that can accurately measure the decrease in the concentration of the active compound while simultaneously resolving it from any potential degradation products, excipients, or impurities.[10][15] Method development should focus on achieving baseline separation between the this compound peak and all new peaks that appear during the forced degradation study. This ensures that the reported stability data is accurate and not confounded by co-eluting species.

Conclusion

This guide provides a comprehensive, actionable framework for the systematic evaluation of the solubility and stability of this compound. By progressing through tiered solubility assessments and conducting a rigorous forced degradation study, researchers can build a robust physicochemical data package. This information is not merely a set of parameters; it is the foundation upon which all future development activities—from formulation to preclinical and clinical studies—will be built. Adherence to these systematic, self-validating protocols ensures data integrity and provides the trustworthiness required to make critical decisions in the complex process of drug development.

References

-

El-Sayed, M. F. A., & El-Faham, A. (2006). Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 366-371. [Link]

- Department of Chemistry, University of Somewhere. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. [Link]

-

Wang, C., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society, 140(13), 4593-4600. [Link]

-

ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole. [Link]

-

Santos, C. I. M., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

-

Pacific BioLabs. (n.d.). What is Stability Testing?[Link]

-

ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. [Link]

-

American Chemical Society Publications. (n.d.). Fluorescence of aromatic benzoxazole derivatives. [Link]

-

MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]

-

Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]

-

Wikipedia. (n.d.). Benzoxazole. [Link]

-

Slideshare. (n.d.). Stability testing protocols. [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

PubChemLite. (n.d.). This compound (C8H4N2O). [Link]

-

YouTube. (2020, April 22). ICH Stability Testing and Method Development. [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]

-

AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. Stability testing protocols | PPTX [slideshare.net]

An In-Depth Technical Guide to 1,3-Benzoxazole-5-carbonitrile: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive scientific overview of 1,3-Benzoxazole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While this specific molecule is a niche research chemical, this document synthesizes foundational chemical principles with data from closely related analogues to provide a robust predictive analysis of its properties and potential. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering insights into its synthesis, structural elucidation, and prospective applications.

Core Identification and Physicochemical Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule. This compound is a member of the benzoxazole family, a class of compounds known for their diverse pharmacological activities.[1][2]

-

IUPAC Name: this compound[3]

-

CAS Number: 132227-01-1

-

Molecular Formula: C₈H₄N₂O

-

Molecular Weight: 144.13 g/mol

The structure, depicted below, consists of a benzene ring fused to an oxazole ring, with a nitrile functional group at the 5-position. The aromaticity of the bicyclic system imparts significant stability to the molecule.[1]

Figure 1: Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on data from structurally similar molecules such as 1,3-Benzodioxole-5-carbonitrile and the parent benzoxazole.[4][5][6]

| Property | Predicted Value | Reference Compound(s) |

| Melting Point (°C) | 90-100 | 1,3-Benzodioxole-5-carbonitrile (94-97 °C)[6] |

| Boiling Point (°C) | >250 | 1,3-Benzodioxole-5-carbonitrile (257.3 °C)[6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | Benzoxazole[5] |

| Appearance | White to beige crystalline solid. | 1,3-Benzodioxole-5-carbonitrile[6] |

Plausible Synthetic Route

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry.[7] A common and effective method involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid derivative. For the synthesis of this compound, a plausible route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a suitable one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst.

Figure 2: Plausible synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on known methods for benzoxazole synthesis. Optimization of reaction conditions (temperature, time, and catalyst loading) would be necessary to achieve a high yield of the target compound.

-

Reaction Setup: To a solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) is added triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzoxazole core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the heteroatoms in the oxazole ring.

-

Predicted Chemical Shifts (in CDCl₃):

-

δ 8.0-8.2 (s, 1H, H-2)

-

δ 7.8-8.0 (d, 1H, H-4)

-

δ 7.6-7.8 (d, 1H, H-6)

-

δ 7.4-7.6 (dd, 1H, H-7)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon and the carbons of the benzoxazole ring will have characteristic chemical shifts.[11][12][13]

-

Predicted Chemical Shifts (in CDCl₃):

-

δ 150-155 (C-2)

-

δ 140-145 (C-7a)

-

δ 145-150 (C-3a)

-

δ 125-130 (C-4)

-

δ 110-115 (C-5)

-

δ 120-125 (C-6)

-

δ 115-120 (C-7)

-

δ 118-122 (CN)

-

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the nitrile group and the benzoxazole ring system.[14]

-

Predicted Absorption Bands (cm⁻¹):

-

~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretching of the nitrile group.

-

1600-1450 cm⁻¹: Multiple bands due to C=C and C=N stretching vibrations within the aromatic and oxazole rings.

-

1250-1050 cm⁻¹: Strong absorptions from C-O stretching in the oxazole ring.

-

~3100 cm⁻¹: C-H stretching of the aromatic protons.

-

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small molecules such as HCN and CO, which is characteristic of aromatic nitriles and benzoxazoles.[15][16][17]

-

Predicted Fragmentation:

-

m/z 144: Molecular ion [M]⁺

-

m/z 117: Loss of HCN

-

m/z 116: Loss of CO

-

m/z 89: Further fragmentation

-

Potential Applications in Drug Discovery and Materials Science

Benzoxazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[18][19][20] The incorporation of a nitrile group can modulate the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic efficacy.

Anticancer Potential

Many benzoxazole derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerase II and other key enzymes in cancer cell proliferation.[18] While no specific data exists for this compound, its structural similarity to other active benzoxazoles suggests it would be a valuable candidate for screening in anticancer assays.

Antimicrobial Activity

The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal properties.[19] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, making this compound a compound of interest for the development of new antimicrobial agents.

Materials Science

The rigid, aromatic structure of benzoxazoles, combined with the electronic properties of the nitrile group, suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

-

First Aid:

-

In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

-

In case of contact with skin: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

- Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.). Retrieved January 9, 2026, from [Link]

- BenchChem. (2025).

-

The 13 C-NMR of compound (5). (n.d.). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Benzoxazole. Retrieved January 9, 2026, from [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025, August 5). Retrieved January 9, 2026, from [Link]

-

An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). Retrieved January 9, 2026, from [Link]

- mass spectrometry of oxazoles. (n.d.).

-

Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved January 9, 2026, from [Link]

-

Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved January 9, 2026, from [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22). Retrieved January 9, 2026, from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved January 9, 2026, from [Link]

-

Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. (2025, May 23). PubMed. Retrieved January 9, 2026, from [Link]

-

Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[11][12]imidazo[1,2-c]quinazoline Derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

- Interpretation of mass spectra. (n.d.).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H4N2O). Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 9, 2026, from [Link]

-

(PDF) Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. (2025, December 4). Retrieved January 9, 2026, from [Link]

-

The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025, September 5). PubMed Central. Retrieved January 9, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved January 9, 2026, from [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). Retrieved January 9, 2026, from [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. PubChemLite - this compound (C8H4N2O) [pubchemlite.lcsb.uni.lu]

- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoxazole(273-53-0) 1H NMR [m.chemicalbook.com]

- 10. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Benzoxazole(273-53-0) 13C NMR [m.chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. ijstr.org [ijstr.org]

- 15. whitman.edu [whitman.edu]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Benzoxazole-5-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Core

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purine bases facilitates interactions with a wide array of biological macromolecules, rendering it a versatile starting point for the development of novel therapeutic agents. Derivatives of the benzoxazole-5-carbonitrile core, in particular, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical overview of the significant biological activities associated with this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting the Engines of Malignancy

Benzoxazole-5-carbonitrile derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a diverse range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A prominent mechanism underlying the anticancer effects of certain benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can block the downstream signaling cascade that promotes the formation of new blood vessels, effectively starving tumors of the nutrients and oxygen required for their growth.

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

Caption: VEGFR-2 signaling pathway inhibition by benzoxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14a | HepG2 (Liver) | 3.95 ± 0.18 | |

| 14a | MCF-7 (Breast) | 4.054 ± 0.17 | |

| 14g | MCF-7 (Breast) | 5.8 ± 0.22 | |

| 14i | HepG2 (Liver) | 3.22 ± 0.13 | |

| 14i | MCF-7 (Breast) | 6.94 ± 0.22 | |

| 14l | MCF-7 (Breast) | 6.87 ± 0.23 | |

| 14l | HepG2 (Liver) | 6.70 ± 0.47 | |

| 3m | Various |

The Strategic Pivot: 1,3-Benzoxazole-5-carbonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 1,3-Benzoxazole-5-carbonitrile emerges as a particularly strategic synthetic intermediate. Its carefully positioned nitrile functionality serves as a versatile chemical handle, enabling a diverse array of molecular elaborations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs. We will delve into the causality behind experimental choices, present validated methodologies, and showcase its role in the construction of targeted therapeutics, particularly in the realms of oncology and neurology.

Introduction: The Architectural Significance of this compound

The intrinsic value of this compound lies in its unique trifecta of structural features: a planar, aromatic benzoxazole core, a reactive C2 position, and a strategically placed C5 nitrile group. The benzoxazole ring system itself is known to engage in crucial interactions with biological targets.[3] The nitrile group, however, elevates its status from a mere scaffold to a powerful building block. This electron-withdrawing group can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, each opening new avenues for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.[4][5]

This guide will illuminate the synthetic pathways to this key intermediate and demonstrate how its nitrile functionality can be strategically manipulated to generate libraries of novel compounds directed at challenging disease targets.

Synthesis of the Core Intermediate: A Validated Protocol

The most common and efficient route to this compound begins with the commercially available precursor, 4-amino-3-hydroxybenzonitrile. The synthesis involves a cyclization reaction with an appropriate one-carbon source, such as an orthoester or formic acid. The use of orthoesters, like trimethyl orthoformate, is often preferred due to the mild reaction conditions and the clean formation of the benzoxazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-amino-3-hydroxybenzonitrile

-

Trimethyl orthoformate

-

Catalytic amount of p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Methanol

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in toluene, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction can be monitored for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford this compound as a crystalline solid.

Expected Yield: 85-95%

Characterization Data:

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoxazole ring system. |

| ¹³C NMR | Peaks corresponding to the carbons of the benzoxazole ring and the nitrile group. |

| IR | Characteristic nitrile stretch (νC≡N) around 2230 cm⁻¹. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product. |

The Nitrile Group: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its nitrile group. This functionality can be readily transformed into other key chemical motifs, allowing for extensive molecular diversification.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield 1,3-benzoxazole-5-carboxylic acid.[6] This transformation is fundamental for introducing a carboxylic acid group, which can serve as a key pharmacophore for interacting with biological targets or as a handle for further amide coupling reactions.

DOT Visualization: Synthetic Transformations of this compound

Caption: General workflow for kinase inhibitor synthesis.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Neurological Disorders

Dysregulation of Glycogen Synthase Kinase-3 (GSK-3) has been implicated in the pathophysiology of several central nervous system disorders, including Alzheimer's disease and bipolar disorder. [7]The benzoxazole core has been explored for the development of potent and selective GSK-3 inhibitors. [8][9]In these molecules, the 5-substituted benzoxazole moiety often plays a crucial role in achieving high affinity and selectivity for the GSK-3 active site.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The benzoxazole scaffold has also been incorporated into the design of inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes involved in DNA repair. [2][3]PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. The 5-cyano-benzoxazole moiety can serve as a key building block in the synthesis of these targeted therapies.

Conclusion

This compound represents a high-value, versatile intermediate for the modern medicinal chemist. Its straightforward synthesis and the rich chemistry of its nitrile functionality provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the benzoxazole scaffold in targeting a range of clinically relevant enzymes underscores the strategic importance of mastering the synthesis and manipulation of key intermediates like this compound. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, empowering researchers to leverage this powerful building block in their quest for novel therapeutics.

References

- Vertex AI Search. (2024). Benzoxazole derivatives: Significance and symbolism. [Source: vertexaisearch.cloud.google.com]

- Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. RSC Advances, 12(43), 28267-28283. [Source: PubMed Central]

- Hilaris Publisher. (2020).

- Chemistry Steps. (n.d.). Reactions of Nitriles. [Source: chemistrysteps.com]

- OpenStax. (2023). 20.7 Chemistry of Nitriles. [Source: openstax.org]

- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Source: Ventura College Organic Chemistry Lab]

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Source: chemistrysteps.com]

- Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3124-3128. [Source: PubMed]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-4-hydroxybenzonitrile. [Source: benchchem.com]

- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Source: masterorganicchemistry.com]

- Hamid, H., et al. (2018). Synthesis of benzimidazole-linked-1,3,4-oxadiazole carboxamides as GSK-3β inhibitors with in vivo antidepressant activity. Bioorganic Chemistry, 77, 472-481. [Source: PubMed]

- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Source: kpu.pressbooks.pub]

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Source: moodle.lsu.edu]

- Kalin, J. H., et al. (2020). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 13, 58. [Source: PubMed Central]

- El-Naggar, M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5183. [Source: PubMed Central]

- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313-2317. [Source: heterocycles.jp]

- MDPI. (2023). GSK3 as a Master Regulator of Cellular Processes. [Source: mdpi.com]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of benzimidazole-linked-1,3,4-oxadiazole carboxamides as GSK-3β inhibitors with in vivo antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its prevalence in a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of benzoxazoles for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties, key synthetic methodologies, diverse pharmacological applications, and critical structure-activity relationships (SAR) of this versatile moiety. This guide is designed to serve as a technical resource, offering not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower the rational design and development of novel benzoxazole-based therapeutics.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic aromatic compound with the chemical formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1][2] This seemingly simple architecture belies a remarkable versatility that has captivated medicinal chemists for decades. The planar nature of the benzoxazole ring system facilitates crucial π–π stacking interactions with biological macromolecules, while the embedded nitrogen and oxygen heteroatoms act as key hydrogen bond acceptors, enabling precise molecular recognition at various biological targets.[3]

The inherent stability of the aromatic system, coupled with the potential for functionalization at multiple positions, makes the benzoxazole scaffold an ideal starting point for the development of diverse compound libraries. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, leading to the successful development of several marketed drugs.[4][5]

Physicochemical Properties of the Benzoxazole Scaffold

The parent benzoxazole molecule possesses a unique set of physicochemical properties that can be significantly modulated through the introduction of various substituents. This ability to fine-tune properties such as lipophilicity, solubility, and metabolic stability is a key advantage in drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [6] |

| Molar Mass | 119.12 g/mol | [6] |

| Melting Point | 29-30 °C | [6] |

| Boiling Point | 182 °C | [6] |

| Appearance | White to light yellow solid | [6] |

| Odor | Pyridine-like | [6] |

Synthetic Methodologies: Building the Benzoxazole Core

The construction of the benzoxazole ring system is a well-established area of organic synthesis, with numerous reliable methods at the disposal of medicinal chemists. The most prevalent strategies involve the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by cyclization.

General Synthesis Pathway

The fundamental synthetic route to 2-substituted benzoxazoles is depicted below. The choice of the R group and the specific reaction conditions allow for the introduction of a wide array of substituents at the C2 position, a critical handle for modulating biological activity.

Caption: General synthetic scheme for 2-substituted benzoxazoles.

Experimental Protocols

This protocol outlines a classic and robust method for the synthesis of 2-arylbenzoxazoles.

Reactants & Reagents:

-

o-Aminophenol (1.0 eq)

-

Substituted Benzoic Acid (1.0 eq)

-

Polyphosphoric Acid (PPA)

Procedure:

-

In a round-bottom flask, combine o-aminophenol and the desired benzoic acid derivative.

-

Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants).

-

Heat the reaction mixture with stirring at 180-200 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[7]

This method offers a more environmentally friendly approach to 2-arylbenzoxazole synthesis.

Reactants & Reagents:

-

o-Aminophenol (1 mmol)

-

Aromatic Aldehyde (1 mmol)

-

Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.03 g)

Procedure:

-

In a 5 mL vessel, combine o-aminophenol, the aromatic aldehyde, and the heterogeneous catalyst.

-

Stir the reaction mixture at 50 °C under solvent-free conditions. Monitor the reaction by TLC.

-

Upon completion, separate the catalyst from the reaction mixture using an external magnet.

-

Purify the crude product by column chromatography on silica gel.[8]

This protocol provides a safer alternative to the use of highly toxic cyanogen bromide for the synthesis of 2-aminobenzoxazoles.

Reactants & Reagents:

-

o-Aminophenol (0.9 mmol)

-

NCTS (1.35 mmol)

-

BF₃·Et₂O (1.8 mmol)

-

1,4-Dioxane (4 mL)

Procedure:

-

Dissolve o-aminophenol and NCTS in 1,4-dioxane in a round-bottom flask.

-

Add BF₃·Et₂O dropwise to the mixture.

-

Reflux the reaction mixture for 24-30 hours, monitoring by TLC.

-

After completion, cool the reaction and quench with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

Pharmacological Landscape of Benzoxazole Derivatives

The benzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This section will delve into the key therapeutic areas where benzoxazoles have shown significant promise, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity